7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
Overview
Description
“7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester” is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” and "methyl 7-oxa-5-norbornen-2-carboxylate" .
Synthesis Analysis
A simple and efficient method for the preparation of this compound involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate .Molecular Structure Analysis
The molecular weight of this compound is 154.16 g/mol . The IUPAC name is “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” and its InChI is "InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3" .Chemical Reactions Analysis
The base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 35.5 Ų and a rotatable bond count of 2 . It has no hydrogen bond donors but has 3 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Polymerization
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, is instrumental in the synthesis of various complex organic compounds. For instance, it has been used as a precursor for substrates in ring opening metathesis polymerization (ROMP), a type of chain-growth polymerization initiated by a catalyst (Schueller, Manning, & Kiessling, 1996)(Schueller, Manning, & Kiessling, 1996). This process is essential for creating polymers with specific properties, such as high strength or unique chemical resistance.
Chemical Synthesis
The compound has been used in the efficient synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester through regioselective Diels-Alder reactions (Aragão et al., 2005)(Aragão et al., 2005). This showcases its role in producing highly specific and complex molecular structures which can have numerous applications in organic chemistry and material science.
Asymmetric Synthesis
The compound is also significant in the field of asymmetric synthesis. It has been used as a starting material for the enzymatic resolution of endo-7-oxabicyclo[2.2.1]hept-2-yl butyrates, leading to optically pure bicyclic alcohols and esters (Saf et al., 1988)(Saf et al., 1988). This is particularly important for the synthesis of biologically active compounds where the chirality of molecules can influence their biological activity.
Antimicrobial and Antioxidant Properties
Moreover, novel derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-yl have been synthesized and screened for their antibacterial and antioxidant activities (Dhanapal et al., 2013)(Dhanapal et al., 2013). This suggests potential applications in developing new pharmaceuticals or preservatives.
Mechanism of Action
Properties
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZONFNLDQRXRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C=CC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483460 | |
Record name | methyl 7-oxa-5-norbornen-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-33-7 | |
Record name | methyl 7-oxa-5-norbornen-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.